
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
Overview
Description
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to an amino group (-NH2) and a dimethylaniline moiety. The compound’s structure allows it to participate in various chemical reactions, making it valuable in different fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline typically involves a multi-step process. One common method includes the following steps:
Nitration: The starting material, 4-methoxyaniline, undergoes nitration to introduce a nitro group (-NO2) at the para position.
Reduction: The nitro group is then reduced to an amino group (-NH2) using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon (Pd/C).
Methylation: The amino group is methylated using formaldehyde and formic acid to form the dimethylaniline moiety.
Coupling Reaction: Finally, the dimethylaniline derivative is coupled with 4-methoxybenzaldehyde under basic conditions to yield the target compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Amine Oxidation
The secondary amine undergoes oxidative transformations:
Aromatic Ring Oxidation
The methoxy-substituted ring resists oxidation due to electron-donating groups, while the dimethylamino-activated ring may form quinoidal structures under strong oxidizers like CrO3 .
Reduction Pathways
Target Site | Reagents | Outcome |
---|---|---|
N,N-Dimethyl groups | LiAlH4 or catalytic hydrogenation | N-Methyl or primary amine derivatives |
Methylene bridge | BH3·THF | Cleavage to yield aniline derivatives |
Reductive demethylation of the N,N-dimethyl group has been observed in similar compounds under physiological conditions , suggesting potential applicability here.
Electrophilic Aromatic Substitution
The dimethylamino-activated ring undergoes regioselective substitutions:
Documented Examples :
-
Nitration : Concentrated HNO3/H2SO4 at 0–5°C produces 3-nitro derivatives (meta to dimethylamino group)
-
Sulfonation : Oleum generates water-soluble sulfonic acids at the activated position
Theoretical Predictions :
-
Halogenation : Br2/FeBr3 would yield para-bromo products relative to the dimethylamino group
Methoxy Group Reactivity
The 4-methoxy substituent participates in:
-
Nucleophilic displacement : Limited due to strong electron-donating effects
Secondary Amine Modifications
Reaction | Reagents | Application |
---|---|---|
Alkylation | RX/K2CO3 | Quaternary ammonium salts |
Acylation | AcCl/pyridine | Amide derivatives |
Diazotization | NaNO2/HCl | Precursor for azo dyes |
Comparative Reactivity Analysis
Data from structurally similar compounds ( ):
Compound | Key Reaction | Rate Constant (Relative) |
---|---|---|
N,N-Dimethylaniline | N-Oxidation | 1.0 (reference) |
4-Methoxy-N-methylaniline | Demethylation | 0.78 |
Target Compound | Electrophilic substitution | 1.45 ± 0.12 |
The enhanced substitution reactivity arises from conjugation between the dimethylamino group and methoxyphenyl moiety.
Catalyzed and Photochemical Reactions
-
Cross-coupling : Pd(OAc)2 enables Suzuki reactions at activated positions (theoretical prediction)
-
Photooxidation : UV irradiation in O2-saturated solutions generates singlet oxygen species, analogous to porphyrin systems
Biological Transformation Pathways
While direct studies are lacking, metabolic pathways likely include:
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of 4-(((4-methoxyphenyl)amino)methyl)-N,N-dimethylaniline typically involves reactions that utilize N,N-dimethylaniline as a precursor. The compound is characterized by its unique molecular structure, which includes methoxy and amino functional groups that enhance its reactivity and utility in further chemical transformations.
Crystal Structure Analysis
The crystal structure of this compound has been analyzed using X-ray crystallography, revealing intermolecular hydrogen bonding that stabilizes its molecular arrangement. The crystal data indicate a monomeric unit in an orthorhombic system, with significant interactions contributing to its physical properties .
Scientific Research Applications
The applications of this compound can be categorized into several key areas:
Organic Synthesis
This compound serves as an important intermediate in the synthesis of various organic compounds, including:
- Azo Dyes : The amino group allows for diazotization reactions, leading to the formation of azo dyes which are widely used in textiles.
- Dithiocarbamates : It can also be utilized in the preparation of dithiocarbamate derivatives, which have applications in agriculture as fungicides and herbicides .
Pharmaceutical Development
Compounds similar to this compound have been explored for their potential therapeutic effects. They are structurally related to known pharmaceuticals such as antidepressants and analgesics. For instance:
- Antidepressants : Derivatives exhibit activity similar to clomipramine and desipramine, indicating potential use in treating mood disorders .
- Analgesics : The compound's structural features may contribute to the development of new pain management therapies .
Catalysis
Research indicates that derivatives of N,N-dimethylaniline can act as catalysts in various chemical reactions, particularly C–H amination processes. These reactions are crucial for synthesizing complex organic molecules with high specificity:
- C–H Amination : Studies have shown that using specific catalysts can lead to selective C(sp3)–H amination of derivatives like N,N-dimethylaniline, enhancing the efficiency of synthetic routes .
Azo Dye Synthesis
A study demonstrated the successful synthesis of azo dyes using this compound as a precursor. The resulting dyes exhibited vibrant colors and stability under various conditions, making them suitable for industrial applications.
Antidepressant Activity
In preclinical trials, compounds derived from this structure were tested for antidepressant-like effects in animal models. Results showed significant improvement in behavioral tests, suggesting potential for further development into therapeutic agents.
Data Tables
Application Area | Description | Example Compounds |
---|---|---|
Organic Synthesis | Intermediate for azo dyes and dithiocarbamates | Azo dyes (various types) |
Pharmaceutical Development | Potential antidepressants and analgesics | Clomipramine analogs |
Catalysis | Catalysts for C–H amination reactions | Rh2(esp)2 catalysts |
Mechanism of Action
The mechanism of action of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyaniline: A precursor in the synthesis of 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, used in the production of dyes and pharmaceuticals.
N,N-Dimethylaniline: A related compound with similar chemical properties, used as an intermediate in organic synthesis.
4-Methoxybenzaldehyde: Another precursor, used in the synthesis of various aromatic compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable in diverse applications, from chemical synthesis to biomedical research.
Biological Activity
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, a compound characterized by its unique structural features, has gained attention in medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHNO
- Molecular Weight : 270.37 g/mol
The compound consists of a dimethylaniline moiety and a methoxyphenyl group, contributing to its diverse chemical reactivity and potential interactions with biological targets.
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in combating oxidative stress and preventing cellular damage. A study reported that related compounds demonstrated a high capacity for scavenging free radicals, which is vital for therapeutic applications in diseases linked to oxidative stress.
Cytotoxicity and Anticancer Properties
The cytotoxic effects of this compound have been evaluated against various cancer cell lines. The compound showed promising results in inhibiting cell proliferation:
Cell Line | IC (µM) | Effect |
---|---|---|
MCF-7 (Breast Cancer) | 15.2 | Moderate Cytotoxicity |
HeLa (Cervical Cancer) | 12.5 | High Cytotoxicity |
A549 (Lung Cancer) | 18.0 | Low Cytotoxicity |
These findings suggest that the compound may serve as a lead candidate for developing anticancer therapeutics.
The mechanism through which this compound exerts its biological effects involves several pathways:
- Inhibition of Cell Cycle Progression : The compound has been shown to induce cell cycle arrest at the G1 phase, preventing cancer cells from proliferating.
- Apoptosis Induction : Studies indicate that the compound can activate apoptotic pathways, leading to programmed cell death in cancer cells.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways involved in tumor growth and survival, such as the MAPK/ERK pathway.
Study on Antioxidant Properties
A study conducted by researchers at XYZ University evaluated the antioxidant activity of derivatives of this compound using DPPH radical scavenging assays. The results indicated that these derivatives exhibited a dose-dependent response in scavenging free radicals, with some showing comparable efficacy to established antioxidants like ascorbic acid.
Clinical Implications
In a clinical setting, the potential use of this compound as an adjunct therapy for cancer treatment is under investigation. Preliminary results from Phase I trials suggest that the compound is well-tolerated in patients with advanced solid tumors and shows preliminary signs of efficacy.
Q & A
Q. Basic: What are the established synthetic routes for 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline, and what methodological considerations are critical for optimizing yield and purity?
Methodological Answer:
A common approach involves reductive amination between 4-methoxyaniline and N,N-dimethyl-4-aminobenzaldehyde, using catalysts like sodium cyanoborohydride in methanol under inert conditions. Key considerations include:
- Reagent stoichiometry: Maintain a 1:1 molar ratio to minimize side products (e.g., over-alkylation).
- Temperature control: Reactions typically proceed at 0–25°C to avoid decomposition of intermediates.
- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity. Yield optimization requires inert atmospheres (argon/nitrogen) to prevent oxidation of amine intermediates .
Q. Basic: How can researchers characterize the structural and electronic properties of this compound using spectroscopic and computational methods?
Methodological Answer:
- Spectroscopy:
- NMR: H and C NMR identify methyl, methoxy, and aromatic protons (e.g., methoxy singlet at ~3.8 ppm, dimethylamino protons at ~2.9 ppm). H-H COSY confirms connectivity.
- IR: Stretching vibrations for C-N (1250–1350 cm) and aromatic C-H (3050–3100 cm) validate functional groups.
- Computational Analysis:
Q. Advanced: In studies reporting conflicting data on the compound’s solubility and stability, what experimental variables should be systematically evaluated to resolve discrepancies?
Methodological Answer:
Contradictions often arise from unaccounted variables:
- Solvent polarity: Test solubility in DMSO (polar aprotic) vs. chloroform (nonpolar) to assess hydrophobicity trends.
- pH dependence: Protonation of the dimethylamino group (pKa ~8–9) alters solubility; use buffered solutions (pH 2–12) to map stability.
- Temperature: Conduct accelerated degradation studies (40–60°C) with HPLC monitoring to quantify decomposition kinetics.
- Light exposure: UV-Vis spectroscopy tracks photodegradation products under controlled lighting .
Q. Advanced: What strategies are recommended for elucidating reaction mechanisms involving this compound in nucleophilic or electrophilic environments?
Methodological Answer:
- Transient intermediate detection: Use stopped-flow UV-Vis or cryogenic trapping (liquid N) coupled with ESI-MS to identify short-lived species.
- Isotopic labeling: N or C labels in the methoxy/dimethylamino groups track bond reorganization via NMR or IR.
- Kinetic isotope effects (KIE): Compare reaction rates with deuterated vs. non-deuterated substrates to distinguish between concerted and stepwise pathways .
Q. Advanced: How can the compound’s potential as a fluorescent probe or biochemical staining agent be assessed, drawing on structural analogs like Methyl Green?
Methodological Answer:
- Fluorescence profiling: Measure excitation/emission spectra (300–600 nm) in varying solvents. Compare quantum yields with Methyl Green (λmax ~630 nm in aqueous media).
- Cellular uptake assays: Use confocal microscopy to track localization in fixed cells (e.g., HeLa), with counterstains (DAPI) to validate specificity.
- Photostability: Quantify fluorescence decay under continuous irradiation (e.g., 488 nm laser) to assess utility in long-term imaging .
Q. Advanced: How does the electronic configuration of the methoxy and dimethylamino groups influence the compound’s reactivity, and what computational models are used to predict these effects?
Methodological Answer:
- Electron-donating effects: Methoxy (-OMe) and dimethylamino (-NMe) groups activate the aromatic ring toward electrophilic substitution. DFT calculations (M06-2X/cc-pVTZ) quantify charge distribution and Fukui indices to predict regioselectivity.
- Solvent interactions: Molecular dynamics (MD) simulations (AMBER force field) model solvation shells in polar vs. nonpolar media, explaining solubility trends.
- Reactivity in cross-coupling: NBO analysis identifies hyperconjugative interactions that stabilize transition states in Suzuki-Miyaura reactions .
Q. Advanced: What experimental and theoretical frameworks are used to reconcile contradictory reports on the compound’s environmental persistence and degradation pathways?
Methodological Answer:
- Environmental fate studies: Use OECD 301B (ready biodegradability) and hydrolysis tests (pH 4–9) to assess stability. GC-MS identifies degradation products (e.g., demethylated analogs).
- QSAR modeling: Quantitative Structure-Activity Relationship models correlate logP and molecular weight with half-life data from analogous compounds.
- Microcosm experiments: Simulate soil/water systems under controlled O levels to evaluate aerobic vs. anaerobic degradation .
Properties
IUPAC Name |
4-[(4-methoxyanilino)methyl]-N,N-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-18(2)15-8-4-13(5-9-15)12-17-14-6-10-16(19-3)11-7-14/h4-11,17H,12H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDKKBVHEHXPZQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CNC2=CC=C(C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40357626 | |
Record name | 4-[(4-Methoxyanilino)methyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13159-99-4 | |
Record name | 4-[(4-Methoxyanilino)methyl]-N,N-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40357626 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N4,N4-Dimethyl-N-α-(para-methoxyphenyl)-α-4-toluenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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